

An In-depth Technical Guide to 2-bromo-N,N-diphenylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-bromo-N,N-diphenylaniline**

Cat. No.: **B1287648**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **2-bromo-N,N-diphenylaniline**. The content is tailored for researchers, scientists, and professionals in the fields of materials science and drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Core Properties of 2-bromo-N,N-diphenylaniline

2-bromo-N,N-diphenylaniline, also known as 2-bromotriphenylamine, is an aromatic organic compound. Its core structure consists of a diphenylamine scaffold with a bromine atom substituted at the ortho position of one of the phenyl rings. This substitution pattern imparts specific electronic and steric properties that are leveraged in its applications, particularly in organic electronics.

Chemical and Physical Data

The fundamental properties of **2-bromo-N,N-diphenylaniline** are summarized in the tables below. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	78600-31-4 [1] [2] [3]
Molecular Formula	C ₁₈ H ₁₄ BrN [2] [4]
Molecular Weight	324.21 g/mol [2] [4]
IUPAC Name	2-bromo-N,N-diphenylaniline
Synonyms	2-Bromotriphenylamine, 2-bromo-N,N-diphenylbenzenamine [2]

Table 2: Physical Properties

Property	Value	Source
Boiling Point	165°C at 0.3 mmHg	[1]
Purity	Typically ≥ 97% - 98%	[2] [3]
Storage	Room Temperature, Sealed in Dry Conditions	[2]

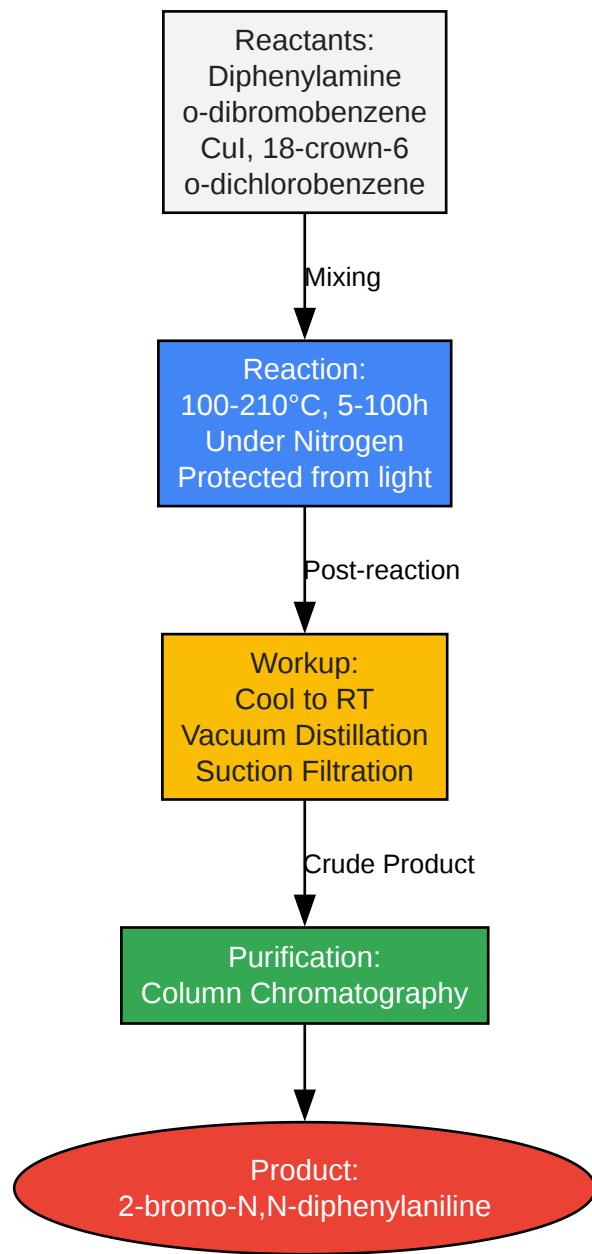
Synthesis and Purification

The synthesis of **2-bromo-N,N-diphenylaniline** is typically achieved through a copper-catalyzed cross-coupling reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of **2-bromo-N,N-diphenylaniline**

Objective: To synthesize **2-bromo-N,N-diphenylaniline** from diphenylamine and o-dibromobenzene.

Materials:


- Diphenylamine (1.6900 g, 10.0 mmol)[\[1\]](#)[\[4\]](#)
- o-dibromobenzene (2.40 mL, 20.0 mmol)[\[1\]](#)[\[4\]](#)

- Copper(I) iodide (0.1900 g, 1.0 mmol)[1][4]
- 18-crown-6 (0.1320 g, 0.5 mmol)[1][4]
- o-dichlorobenzene (60 mL)[1][4]
- Dichloromethane
- Nitrogen gas

Procedure:

- To a reaction flask, sequentially add diphenylamine, o-dibromobenzene, copper(I) iodide, and 18-crown-6.[1][4]
- Add o-dichlorobenzene to the flask.[1][4]
- Purge the reaction flask with nitrogen and maintain a nitrogen atmosphere. The reaction should be protected from light.[1][4]
- Stir the reaction mixture and heat to a temperature between 100-210°C for 5-100 hours.[1][4]
- Upon completion of the reaction, allow the mixture to slowly cool to room temperature.[1][4]
- Remove the bulk of the solvent via vacuum distillation.[1][4]
- The resulting solid residue is collected by suction filtration and washed with a dichloromethane solution.[1][4]
- Combine the organic phases and concentrate the solution.[1][4]
- Purify the crude product by column chromatography to yield **2-bromo-N,N-diphenylaniline**. A yield of 73% has been reported for this method.[1][4]

Synthesis Workflow of 2-bromo-N,N-diphenylaniline

[Click to download full resolution via product page](#)

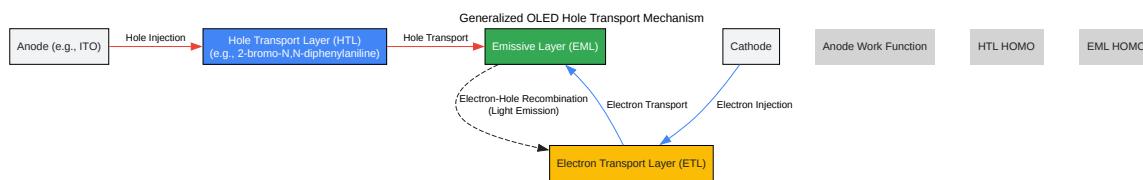
Synthesis Workflow

Spectral Characterization

While specific, high-resolution spectral data for **2-bromo-N,N-diphenylaniline** is not readily available in the public domain, data from analogous compounds can provide valuable insights into the expected spectral features.

Note: The following data is for structurally similar compounds and should be used for reference purposes only.

Table 3: Reference Spectral Data for Analogous Compounds


Compound	Technique	Key Observations
2-bromo-N-phenylaniline	^1H NMR (400 MHz, CDCl_3)	δ 7.50 (dd, $J = 8.0, 1.4$ Hz, 1H), 7.30 (t, $J = 7.9$ Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, $J = 7.3$ Hz, 1H), 6.72 (dd, $J = 7.6$ Hz, 1H)
2-bromo-N-phenylaniline	^{13}C NMR (101 MHz, CDCl_3)	141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1
2-bromo-N,N-dimethylaniline	Multiple	^{13}C NMR, ATR-IR, Transmission IR, Raman, and MS (GC) spectra are available in databases.

Applications in Organic Electronics

2-bromo-N,N-diphenylaniline is utilized in the field of organic electronics, particularly in the production of Organic Light-Emitting Diodes (OLEDs).^[1] Triphenylamine derivatives are well-established as effective hole transport materials (HTMs).

The function of a hole transport material in an OLED is to facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer, where they recombine with electrons to produce light. The efficiency of this process is dependent on the electronic properties of the HTM, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

The introduction of substituents, such as the bromine atom in **2-bromo-N,N-diphenylaniline**, can be used to tune these energy levels. Electron-withdrawing groups, like bromine, generally decrease the HOMO and LUMO energies. This tuning allows for better energy level alignment between the anode, the hole transport layer, and the emissive layer, which in turn reduces the energy barrier for hole injection and transport, leading to improved device efficiency.

[Click to download full resolution via product page](#)

OLED Energy Level Diagram

Safety and Handling

As with all chemical reagents, **2-bromo-N,N-diphenylaniline** should be handled with appropriate safety precautions in a well-ventilated area. Users should consult the Safety Data Sheet (SDS) from their supplier for detailed information on hazards, handling, and disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-N,N-diphenylaniline | 78600-31-4 [chemicalbook.com]
- 2. 2-bromo-N,N-diphenylaniline - CAS:78600-31-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 78600-31-4 Cas No. | 2-Bromo-N,N-diphenylaniline | Apollo [store.apolloscientific.co.uk]
- 4. 2-Bromo-N,N-diphenylaniline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-bromo-N,N-diphenylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287648#2-bromo-n-n-diphenylaniline-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com